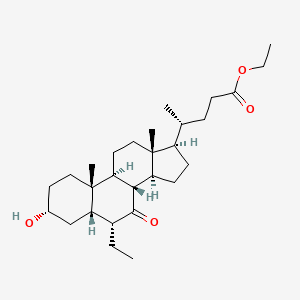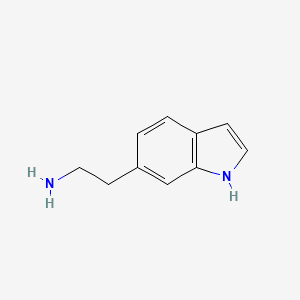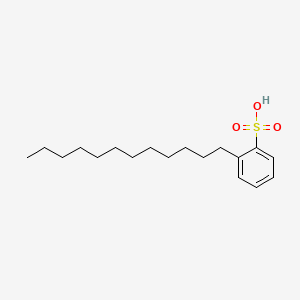
3'-Hydroxy-6-methylflavone
Overview
Description
3’-Hydroxy-6-methylflavone: is a flavonoid compound belonging to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their diverse pharmacological properties. 3’-Hydroxy-6-methylflavone has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .
Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced flavone derivatives.
Substitution: The hydroxyl group at the 3’ position can undergo substitution reactions to form various substituted flavones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other flavonoid derivatives.
- Studied for its chemical reactivity and stability .
Biology:
- Investigated for its antioxidant properties, which help in scavenging free radicals.
- Studied for its anti-inflammatory effects .
Medicine:
- Potential therapeutic agent for neuroprotective effects.
- Studied for its antidepressant, anticonvulsant, and antinociceptive effects, possibly involving GABAergic mechanisms .
Industry:
- Used in the formulation of dietary supplements and nutraceuticals.
- Potential use in the cosmetic industry for its antioxidant properties .
Mechanism of Action
The mechanism of action of 3’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:
GABAergic Mechanisms: The compound potentiates GABA-induced currents through GABA A receptors, which may contribute to its antidepressant, anticonvulsant, and antinociceptive effects.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
- 3-Hydroxyflavone
- 3-Methoxyflavone
- Quercetin (3,3’,4’,5,7-pentahydroxyflavone)
- Baicalein (5,6,7-trihydroxyflavone)
Comparison:
- 3-Hydroxyflavone: Similar antioxidant and anti-inflammatory properties but lacks the methyl group at the 6-position.
- 3-Methoxyflavone: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological activity.
- Quercetin: Highly potent antioxidant with multiple hydroxyl groups, making it more hydrophilic.
- Baicalein: Known for its strong anti-inflammatory and anticancer properties, with hydroxyl groups at different positions .
Uniqueness of 3’-Hydroxy-6-methylflavone:
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQFZSTTRNHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)






![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)
